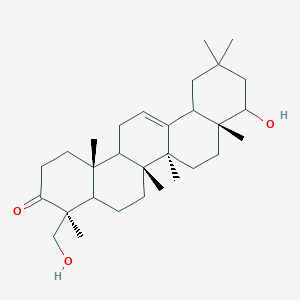
(4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its complex structure and potential biological activities, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one typically involves multiple steps starting from oleanolic acid. The process includes selective hydroxylation and oxidation reactions. One common method involves the use of reagents such as osmium tetroxide for hydroxylation and pyridinium chlorochromate for oxidation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using microbial fermentation to produce oleanolic acid, followed by chemical modification to introduce the hydroxyl groups and ketone functionality. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism by which (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one exerts its effects involves interaction with various molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress. The compound may inhibit enzymes involved in the production of pro-inflammatory mediators and enhance the activity of antioxidant enzymes, thereby exerting its protective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleanolic Acid: The parent compound from which (4beta,22beta)-22,23-Dihydroxyolean-12-en-3-one is derived.
Ursolic Acid: Another triterpenoid with similar structure and biological activities.
Betulinic Acid: Known for its anti-cancer properties and structural similarity.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and ketone functionality, which may confer distinct biological activities compared to its analogs. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C30H48O3 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20?,21?,22?,24?,26-,27+,28-,29-,30-/m1/s1 |
Clé InChI |
ZSSKGAAIGRYCEP-RUMSFPIASA-N |
SMILES isomérique |
C[C@]12CCC(=O)[C@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5O)(C)C)C)C)C)(C)CO |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


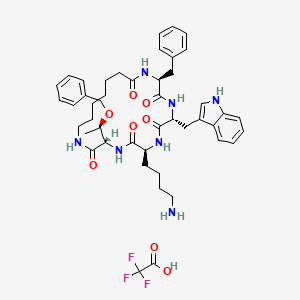
![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)


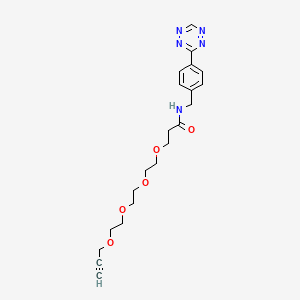
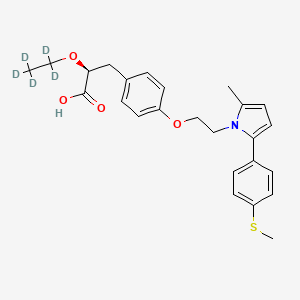
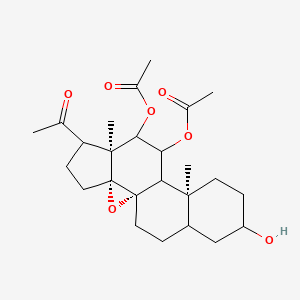
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

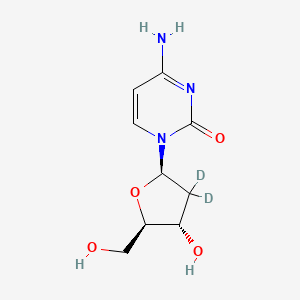

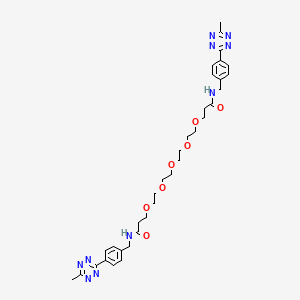
![methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate](/img/structure/B12426424.png)
